ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate
Overview
Description
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a bromine atom at the 5-position, a formyl group at the 3-position, and an ethyl ester at the 2-position of the indole ring. It has the molecular formula C12H10BrNO3 and is used in various scientific research applications due to its unique chemical properties .
Mechanism of Action
Target of Action
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that can lead to various biological effects
Biochemical Pathways
Indole derivatives can affect various biochemical pathways, leading to diverse biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Result of Action
Indole derivatives are known to have various biological activities, suggesting that they can have significant molecular and cellular effects
Biochemical Analysis
Biochemical Properties
Indole derivatives, such as ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate, play a main role in cell biology .
Cellular Effects
Indole derivatives are known to have various biologically vital properties, including the treatment of cancer cells, microbes, and different types of disorders in the human body .
Molecular Mechanism
Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate typically involves the bromination of an indole derivative followed by formylation and esterification reactions. One common method includes the bromination of 1H-indole-2-carboxylate using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The formylation can be achieved using Vilsmeier-Haack reaction conditions, where the brominated indole is treated with a mixture of dimethylformamide (DMF) and phosphorus oxychloride (POCl3). Finally, the esterification is carried out using ethanol and a catalytic amount of acid .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under suitable conditions
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), catalysts (Pd/C, CuI)
Major Products Formed
Oxidation: Ethyl 5-bromo-3-carboxy-1H-indole-2-carboxylate
Reduction: Ethyl 5-bromo-3-hydroxymethyl-1H-indole-2-carboxylate
Substitution: Various substituted indole derivatives depending on the nucleophile used
Scientific Research Applications
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Ethyl 5-bromo-1H-indole-2-carboxylate: Lacks the formyl group, resulting in different reactivity and biological activity.
Ethyl 3-formyl-1H-indole-2-carboxylate:
Ethyl 5-bromo-3-hydroxy-1H-indole-2-carboxylate: Contains a hydroxyl group instead of a formyl group, leading to different chemical behavior and biological effects
Properties
IUPAC Name |
ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNO3/c1-2-17-12(16)11-9(6-15)8-5-7(13)3-4-10(8)14-11/h3-6,14H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJYMMSHBAEVOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N1)C=CC(=C2)Br)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00390933 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100123-25-9 | |
Record name | ethyl 5-bromo-3-formyl-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00390933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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